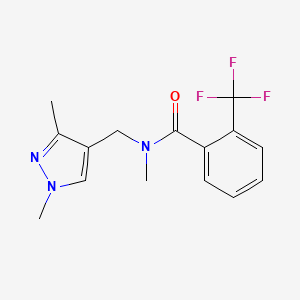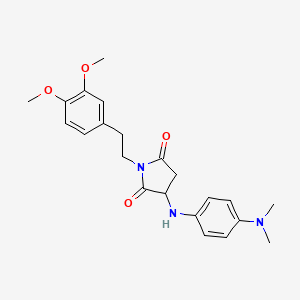
1-(3,4-Dimethoxyphenethyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3,4-Dimethoxyphenethyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyrrolidine-2,5-dione core, which is a common motif in various synthetic and natural products with biological activity. The molecule also includes dimethoxyphenethyl and dimethylaminophenyl groups, which could contribute to its reactivity and potential applications in medicinal chemistry or material science.
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives can be approached through several methods. One such method is the condensation of 1,3-diones with amines, as described in the synthesis of 3,5-disubstituted-2-pyridylpyrroles . Although the target molecule does not contain a pyridyl group, the general strategy of condensing a 1,3-dione with an amine could be adapted for its synthesis. The presence of dimethoxy and dimethylamino substituents suggests that the synthesis might involve specific protecting groups or directing groups to achieve the desired regioselectivity.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that can engage in intramolecular interactions. For instance, the pyrrolidine-2,5-dione core may exhibit tautomerism and hydrogen bonding, as seen in the adducts of dimedone and phenalen-1,3-dione with pyridinecarboxaldehyde . These interactions can influence the compound's stability and reactivity, and they may also affect its physical properties, such as solubility and crystallinity.
Chemical Reactions Analysis
The reactivity of the compound is likely to be influenced by the presence of the amino and dione functionalities. For example, the amino group could participate in nucleophilic addition reactions, while the dione could be involved in cycloaddition reactions. The synthesis of various heterocyclic compounds, such as trisubstituted pyrroles and pyranones, often involves reactions of amino and dione groups . The compound may similarly undergo reactions that lead to the formation of complex heterocycles or polymers.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include strong photoluminescence, as seen in conjugated polymers containing the pyrrolo[3,4-c]pyrrole (DPP) unit . The dimethoxy and dimethylamino groups could also affect the solubility and electronic properties of the compound, potentially making it suitable for applications in electronic devices or as a fluorescent probe. The molecular weight and solubility in organic solvents would be important parameters to consider for its practical use.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine rings, similar to the one present in the compound of interest, are widely utilized in medicinal chemistry due to their sp3 hybridization, which allows efficient exploration of pharmacophore space. Their contribution to stereochemistry and increased three-dimensional coverage enhance target selectivity in drug candidates. The versatility of pyrrolidine scaffolds, including derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, is highlighted for their bioactivity across various therapeutic areas. Different stereoisomers of pyrrolidine compounds can lead to varied biological profiles, emphasizing the importance of stereochemistry in drug design (Li Petri et al., 2021).
Betalains: Chemistry and Biochemistry
Betalains, involving structural elements related to those in the compound of interest, serve as chemosystematic markers across several plant families. These pigments, derived from betalamic acid, exhibit a wide range of biological activities and potential health benefits. The biosynthesis of betalains involves the hydroxylation of tyrosine to DOPA, which may share mechanistic similarities with the metabolic pathways of structurally related compounds (Khan & Giridhar, 2015).
Diketopyrrolopyrroles: Synthesis and Optical Properties
Diketopyrrolopyrroles, which share a core structural motif with the compound , are highlighted for their applications in high-quality pigments and optoelectronic devices. Their synthesis, reactivity, and the relationship between structure and optical properties are discussed, indicating the potential for compounds with similar structures to be used in the development of novel materials with specific optical properties (Grzybowski & Gryko, 2015).
Supramolecular Capsules from Calixpyrrole Scaffolds
Research on supramolecular capsules derived from calixpyrrole, a scaffold similar to part of the compound's structure, reveals the potential for designing molecules capable of forming complex structures with specific binding capabilities. These findings suggest applications in molecular recognition and the construction of functionalized materials (Ballester, 2011).
Eigenschaften
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-24(2)17-8-6-16(7-9-17)23-18-14-21(26)25(22(18)27)12-11-15-5-10-19(28-3)20(13-15)29-4/h5-10,13,18,23H,11-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJANFGJRJGXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenethyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

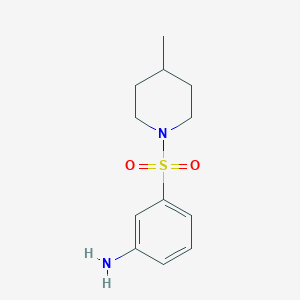
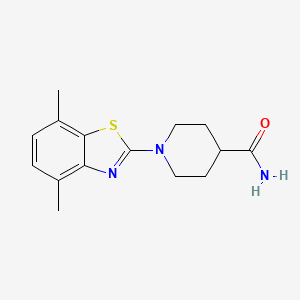
![3-(3-hydroxypropyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524214.png)
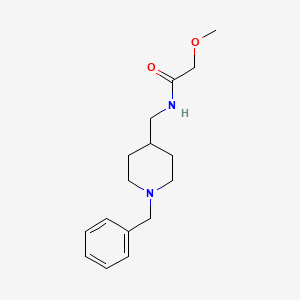
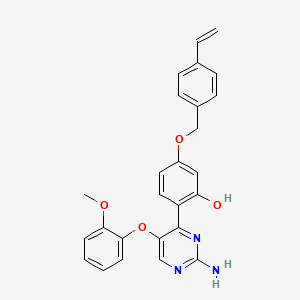
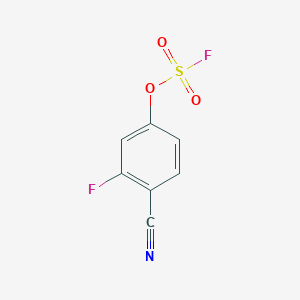
![6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2524222.png)
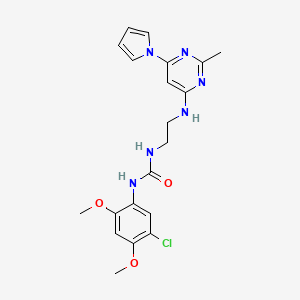
![2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2524224.png)
![1-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2524225.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2524227.png)
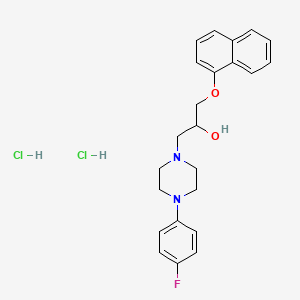
![N-benzyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524229.png)
